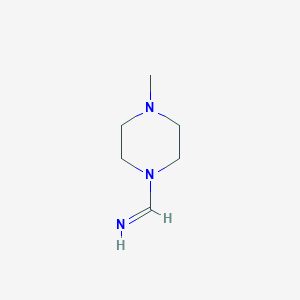

(4-Methylpiperazin-1-yl)methanimine

Description

Structure

3D Structure

Properties

CAS No. |

116833-32-0 |

|---|---|

Molecular Formula |

C6H13N3 |

Molecular Weight |

127.19 g/mol |

IUPAC Name |

(4-methylpiperazin-1-yl)methanimine |

InChI |

InChI=1S/C6H13N3/c1-8-2-4-9(6-7)5-3-8/h6-7H,2-5H2,1H3 |

InChI Key |

KSEJXVVKPWJDOM-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)C=N |

Canonical SMILES |

CN1CCN(CC1)C=N |

Synonyms |

Piperazine, 1-(iminomethyl)-4-methyl- (9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylpiperazin 1 Yl Methanimine and Its Derivatives

Direct Condensation Approaches for Imine Linkage Formation

The formation of the imine (or Schiff base) linkage is a fundamental transformation in organic synthesis. For (4-Methylpiperazin-1-yl)methanimine, this typically involves the reaction of a primary amine with a carbonyl compound. dergipark.org.tr

The most direct method for synthesizing derivatives of this compound is the condensation of 1-amino-4-methylpiperazine (B1216902) with various aldehydes or ketones. dergipark.org.tr This reaction forms an azomethine group (-CH=N-), which is the characteristic feature of an imine. dergipark.org.tr

A common protocol involves refluxing 1-amino-4-methylpiperazine with an aromatic aldehyde in a solvent such as absolute ethanol. dergipark.org.tr This method has been successfully employed to synthesize a range of Schiff bases with good yields. dergipark.org.tr The reaction is typically straightforward, and the resulting imine product often precipitates from the reaction mixture upon cooling, simplifying purification. dergipark.org.tr

Table 1: Synthesis of this compound Derivatives via Amine-Aldehyde Condensation dergipark.org.tr

| Aldehyde Precursor | Product | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| 3-Nitrobenzaldehyde (B41214) | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | 88 | 105 |

| 4-Fluorobenzaldehyde (B137897) | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | 62 | 77-78 |

| 3,4,5-Trimethoxybenzaldehyde (B134019) | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | 81 | 141-142 |

To improve reaction efficiency and expand the substrate scope, various catalytic systems have been developed for imine synthesis. These can include acid or base catalysis, metal catalysts, and even enzymatic methods. organic-chemistry.orgmdpi.com While specific catalytic examples for the direct synthesis of the parent this compound are not extensively detailed, general principles of catalytic imine formation are applicable.

Catalysts can activate either the amine or the carbonyl component, facilitating the condensation reaction under milder conditions. For instance, Lewis acids can coordinate to the carbonyl oxygen, increasing its electrophilicity, while organocatalysts like pyrrolidine can form a more reactive iminium ion intermediate. organic-chemistry.org Enzymatic approaches, such as those using D-amino acid oxidase, offer a green and highly selective alternative for the oxidation of primary amines to form imines. mdpi.com

Table 2: Examples of Catalytic Systems for Imine Synthesis

| Catalyst Type | Example Catalyst | General Application | Reference |

|---|---|---|---|

| Organocatalyst | Pyrrolidine | Biomimetic synthesis of aldimines from aldehydes and amino compounds. | organic-chemistry.org |

| Lewis Acid | Tris(2,2,2-trifluoroethyl)borate | Mild condensation of amines with carbonyl compounds. | organic-chemistry.org |

| Transition Metal | Palladium | One-pot synthesis of imines from benzyl alcohols and primary amines. | organic-chemistry.org |

| Enzyme | D-amino acid oxidase | Oxidation of primary amines to imines. | mdpi.com |

Multi-Component Reaction Strategies for Constructing Complex Molecular Scaffolds Incorporating the Methanimine (B1209239) Unit

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step. nih.govnih.gov Imines, often formed in situ from an amine and an aldehyde, are common intermediates in MCRs, where they can act as electrophiles or as part of a diene system in cycloaddition reactions. nih.gov

For instance, a this compound intermediate could participate in an aza-Diels-Alder reaction (Povarov reaction) to form complex heterocyclic structures like quinolines. nih.gov Another example is a four-component reaction that has been developed for the synthesis of piperazine (B1678402) derivatives tethered to an isothiourea group, showcasing the potential for creating highly functionalized molecules in a one-pot process. nih.gov These strategies offer an efficient pathway to novel and complex molecular scaffolds incorporating the this compound unit. nih.gov

Strategic Derivatization via the (4-Methylpiperazin-1-yl) Substituent

The (4-Methylpiperazin-1-yl) group is a significant pharmacophore found in numerous approved drugs, including the anticancer agent Imatinib. mdpi.comencyclopedia.pub Its prevalence is due to the favorable physicochemical properties it imparts to a molecule, such as improved solubility and bioavailability. mdpi.comencyclopedia.pub

A key synthetic strategy involves the introduction of the entire (4-methylpiperazin-1-yl) moiety into a target molecule. This is often achieved through nucleophilic substitution or reductive amination reactions. researchgate.netgoogle.com For example, 1-methylpiperazine (B117243) can be reacted with a molecule containing a good leaving group, such as a chloromethyl group, to form a C-N bond. google.com

A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for Imatinib, involves the direct reductive alkylation of 1-methylpiperazine with 4-formylbenzoic acid in the presence of a reducing agent like sodium triacetoxyborohydride. researchgate.net

Table 3: Methods for Introducing the (4-Methylpiperazin-1-yl) Moiety

| Core Structure Precursor | Reagent | Method | Resulting Moiety | Reference |

|---|---|---|---|---|

| 4-(Chloromethyl)benzoic acid | 1-Methylpiperazine | Nucleophilic Substitution | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | google.com |

| 4-Formylbenzoic acid | 1-Methylpiperazine | Reductive Alkylation | 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid | researchgate.net |

The piperazine ring offers two nitrogen atoms that can be functionalized, providing a straightforward way to generate structural diversity. nih.govresearchgate.net In fact, approximately 80% of drugs containing a piperazine ring are substituted only at the nitrogen positions. mdpi.comresearchwithnj.com

Starting with a (4-Methylpiperazin-1-yl) core, the methyl group on the N-4 nitrogen can be replaced with a wide variety of other substituents to fine-tune the biological activity and pharmacokinetic profile of the molecule. nih.gov These modifications can include introducing different alkyl groups, aryl groups, or other functional moieties through N-alkylation or N-acylation reactions. researchgate.netguidechem.com This flexibility makes the piperazine scaffold a "privileged structure" in drug discovery. nih.gov

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound and its derivatives is a focal point of research due to their potential applications in various chemical fields. The efficiency of the synthetic route, measured by reaction yield and purity of the product, is critically dependent on the careful optimization of reaction conditions. This section delves into the detailed research findings on the optimization of these parameters, including the choice of reactants, solvents, catalysts, temperature, and reaction time.

The formation of the methanimine moiety attached to the 4-methylpiperazine core typically involves a condensation reaction between a primary amine, in this case, 1-amino-4-methylpiperazine, and a carbonyl compound, often an aldehyde. The general pathway for such a synthesis involves refluxing the reactants in a suitable solvent, frequently absolute ethanol, without the need for a catalyst.

Detailed studies have been conducted on the synthesis of various derivatives, providing insights into the optimization of reaction conditions. For instance, the reaction of 1-amino-4-methylpiperazine with different aromatic aldehydes has been shown to produce the corresponding Schiff bases in yields ranging from 62% to 88%. These reactions are typically carried out under reflux in absolute ethanol for a duration of 3 hours.

The following table summarizes the yields obtained for the synthesis of various N-benzylidene-4-methylpiperazin-1-amine derivatives, illustrating the impact of the substituent on the aromatic aldehyde.

| Aldehyde Reactant | Product | Yield (%) |

| 3-Nitrobenzaldehyde | 4-Methyl-N-(3-nitrobenzylidene)piperazin-1-amine | 88 |

| 4-Fluorobenzaldehyde | N-(4-Fluorobenzylidene)-4-methylpiperazin-1-amine | 62 |

| 3,4,5-Trimethoxybenzaldehyde | 4-Methyl-N-(3,4,5-trimethoxybenzylidene)piperazin-1-amine | 81 |

Further optimization strategies can be inferred from related synthetic methodologies for similar structures. For example, in the synthesis of other imines, magnesium sulfate has been employed as a drying agent to drive the condensation reaction towards completion, resulting in a high yield of 81% at ambient temperature. This suggests that the removal of water, a byproduct of the condensation reaction, is a critical factor in maximizing the yield.

In the broader context of synthesizing piperazine derivatives, reductive amination presents an alternative and highly efficient route. A simple and efficient in situ synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid through direct reductive alkylation of 1-methylpiperazine in the presence of sodium triacetoxyborohydride has been reported to achieve yields of 95–99%. researchgate.net This method highlights the importance of the choice of reducing agent in achieving high yields.

The optimization of an aza-Diels–Alder reaction to form piperidine-based heterocycles, which involves the in situ formation of methanimine, also offers valuable insights. The optimized conditions for this reaction were found to be a 0.5 M solution of the reactants stirred at 45 °C for 64 hours, resulting in a spectroscopic yield of 52%. nih.gov This demonstrates the significant influence of concentration and temperature on the reaction outcome. Lowering the temperature to 40 °C for 24 hours drastically reduced the yield to 6%. nih.gov The use of Lewis acid catalysts, such as lanthanide triflates, has also been reported to increase the rate of similar aqueous aza-Diels–Alder reactions. nih.gov

The table below illustrates the effect of temperature and time on the yield of a related aza-Diels-Alder reaction.

| Temperature (°C) | Time (h) | Spectroscopic Yield (%) |

| 60 | 16 | Trace amounts |

| 40 | 24 | 6 |

| 45 | 64 | 52 |

Elucidation of Reaction Mechanisms and Chemical Transformations

Mechanistic Pathways of Methanimine (B1209239) Formation

The synthesis of an imine, a compound containing a carbon-nitrogen double bond (C=N), from an amine and a carbonyl compound is a cornerstone reaction in organic chemistry. masterorganicchemistry.com The formation of (4-Methylpiperazin-1-yl)methanimine from N-methylpiperazine and formaldehyde (B43269) follows a well-established, acid-catalyzed, and reversible pathway. lumenlearning.comunizin.org

The formation of the imine functional group is a two-stage process that begins with the nucleophilic addition of the amine to the carbonyl group, followed by a dehydration step. libretexts.org

Nucleophilic Attack: The reaction initiates with the lone pair of electrons on the secondary nitrogen atom of N-methylpiperazine acting as a nucleophile, attacking the electrophilic carbonyl carbon of formaldehyde. lumenlearning.com This leads to the formation of a tetrahedral intermediate with a positive charge on the nitrogen and a negative charge on the oxygen.

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom. libretexts.org This intramolecular transfer results in a neutral tetrahedral intermediate known as a carbinolamine or an amino alcohol. unizin.orglibretexts.org This intermediate is generally stable enough to be isolated but is typically carried forward in a one-pot synthesis. khanacademy.org

Dehydration: The final stage is the elimination of a water molecule from the carbinolamine to form the C=N double bond of the imine. masterorganicchemistry.com This dehydration is the rate-limiting step and is facilitated by acid catalysis. libretexts.orgfiveable.me

Table 1: Mechanistic Steps of Imine Formation

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic Addition | The nitrogen of N-methylpiperazine attacks the carbonyl carbon of formaldehyde. |

| 2 | Proton Transfer | A proton shifts from the nitrogen to the oxygen atom. |

| 3 | Protonation of Hydroxyl Group | The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form -OH₂⁺, a good leaving group. unizin.orglibretexts.org |

| 4 | Elimination of Water | The lone pair on the nitrogen helps to expel the water molecule, forming a C=N double bond and yielding an iminium ion. libretexts.org |

| 5 | Deprotonation | A base (like water or the amine itself) removes a proton from the nitrogen to give the final, neutral imine product and regenerate the acid catalyst. lumenlearning.com |

The rate of imine formation is highly dependent on the pH of the reaction medium. lumenlearning.comlibretexts.org The reaction is effectively catalyzed by mild acid, with an optimal pH typically falling between 4 and 5. unizin.orglibretexts.org

Role of Acid: An acid catalyst serves two primary functions. First, it can protonate the carbonyl oxygen of the aldehyde, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack. The more critical role, however, is the protonation of the carbinolamine's hydroxyl group. unizin.orglibretexts.org This converts the poor leaving group (-OH) into an excellent leaving group (-OH₂⁺), thereby facilitating the rate-determining dehydration step. lumenlearning.comfiveable.me

Effect of pH:

Low pH (Strongly Acidic): If the pH is too low, the amine nucleophile becomes fully protonated to form its conjugate ammonium (B1175870) salt. lumenlearning.com This protonated form has no lone pair of electrons on the nitrogen and is therefore non-nucleophilic, which shuts down the initial step of the reaction. khanacademy.org

High pH (Basic or Neutral): If the pH is too high, the dehydration step becomes exceedingly slow. lumenlearning.com Without sufficient acid to protonate the hydroxyl group of the carbinolamine, the poor leaving group (-OH) is difficult to eliminate. fiveable.me

Therefore, a delicate balance is required, necessitating a weakly acidic environment that allows for a sufficient concentration of unprotonated amine to initiate the reaction while also providing enough acid to catalyze the critical dehydration step. libretexts.org

Post-Formation Chemical Transformations of this compound Derivatives

Once formed, the imine functionality and the piperazine (B1678402) scaffold can undergo a variety of chemical transformations, allowing for the synthesis of diverse and complex molecular architectures.

The carbon-nitrogen double bond of the imine group is an active participant in cyclization reactions. If a suitable nucleophile is present elsewhere in the molecule, it can attack the electrophilic imine carbon, leading to the formation of a new heterocyclic ring. For instance, studies have shown that imine-like intermediates can undergo intramolecular cyclocondensation to form fused heterocyclic systems like thiadiazine 1-oxides. nih.gov Similarly, the reaction of imines with appropriately positioned functional groups, such as β-aminoacrylates, can lead to the formation of complex heterocycles like tetrahydropyrimidines. researchgate.net These transformations highlight the versatility of the imine moiety as a key building block in the construction of novel ring systems.

The piperazine ring is a prevalent scaffold in pharmacologically active compounds and serves as a versatile platform for further functionalization. nih.govresearchgate.net A wide array of synthetic methods exists to modify piperazine-containing molecules, which could be applied to derivatives of this compound.

C-H Functionalization: Direct functionalization of the C-H bonds on the piperazine ring is a powerful modern strategy. mdpi.com This can be achieved through methods like direct lithiation followed by the addition of an electrophile, or through photoredox catalysis which uses light to generate reactive radical intermediates that can be coupled with various partners. mdpi.com

N-Functionalization: The nitrogen atoms of the piperazine ring can be readily modified. While one nitrogen in the parent compound is part of the imine, the tertiary amine nitrogen (-NCH₃) could potentially be demethylated and subsequently re-alkylated or arylated to introduce different substituents.

Ring Synthesis: For more complex substitution patterns, the piperazine ring itself can be constructed from linear diamine precursors via cyclization reactions. researchgate.net This approach allows for the introduction of substituents at specific carbon atoms of the ring before the final ring-closing step. researchgate.net

Table 2: Selected Strategies for Piperazine Scaffold Functionalization

| Strategy | Description | Potential Outcome |

| Direct C-H Lithiation | Deprotonation of a C-H bond adjacent to a nitrogen using a strong base, followed by quenching with an electrophile. mdpi.com | Introduction of alkyl, aryl, or other functional groups at a carbon atom. |

| Photoredox Catalysis | Use of a photocatalyst and light to generate an α-amino radical from a C-H bond, which then couples with a reaction partner. mdpi.com | C-H alkylation or arylation under mild conditions. |

| Ring-Opening of DABCO | A metal-free method where 1,4-diazabicyclo[2.2.2]octane (DABCO) is activated and opened to form a substituted piperazine. researchgate.net | Access to N-substituted piperazines with high functional group tolerance. |

| Reductive Cyclization | A linear precursor containing two amine or oxime groups is cyclized under reductive conditions to form the piperazine ring. researchgate.net | Allows for the synthesis of piperazines with multiple carbon substituents. |

Stereochemical Considerations: E/Z Isomerism and Photoisomerization Processes

Stereochemistry plays a crucial role in determining the three-dimensional structure and properties of molecules. For imines, the primary stereochemical consideration is E/Z isomerism around the C=N double bond.

The parent compound, this compound (H₂C=N-R), cannot exhibit E/Z isomerism because the imine carbon is bonded to two identical hydrogen atoms. However, if this carbon is substituted with two different groups (e.g., R'-CH=N-R), geometric isomers become possible.

E/Z Isomerism: Similar to alkenes, the restricted rotation about the C=N double bond gives rise to stereoisomers. studymind.co.uk The configuration is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. chemguide.co.uklibretexts.org

Assign priorities (high or low) to the two groups attached to the imine carbon based on atomic number.

Assign priorities to the two groups attached to the imine nitrogen (the alkyl chain and the lone pair, which is always the lowest priority).

If the two higher-priority groups are on the same side of the double bond, the isomer is designated as (Z) (from the German zusammen, meaning together). libretexts.org

If the two higher-priority groups are on opposite sides, the isomer is designated as (E) (from the German entgegen, meaning opposite). libretexts.org

Photoisomerization: The interconversion between (E) and (Z) isomers can often be induced by light, a process known as photoisomerization. Absorption of ultraviolet light can promote a π electron from a bonding orbital to a π* anti-bonding orbital. This weakens the double bond, allowing for rotation around the central C-N single bond. When the molecule relaxes back to its ground state, it can form the opposite isomer. This phenomenon has been studied in related systems like imine N-oxides (nitrones), where UV irradiation leads to isomerization via intermediate states. psu.edu This principle demonstrates that the stereochemistry of substituted imine derivatives can be controlled or altered using photochemical methods.

Advanced Spectroscopic Characterization of 4 Methylpiperazin 1 Yl Methanimine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, chemists can deduce the connectivity and chemical environment of individual atoms.

¹H NMR spectroscopy is fundamental for identifying the various proton environments in a molecule. In derivatives of (4-methylpiperazin-1-yl)methanimine, distinct signals corresponding to the methanimine (B1209239) proton, the piperazine (B1678402) ring protons, and the methyl group protons are expected.

The proton of the methanimine group (CH=N) is anticipated to appear as a singlet in the downfield region of the spectrum, typically between δ 8.0 and 8.5 ppm. rsc.org This significant downfield shift is attributed to the deshielding effect of the carbon-nitrogen double bond.

The protons of the piperazine ring typically exhibit complex splitting patterns due to their diastereotopic nature and coupling with adjacent protons. The protons on the carbon atoms adjacent to the nitrogen atoms are more deshielded and generally appear in the range of δ 2.5 to 3.5 ppm. zbwhr.com Specifically, the N-CH₂ protons of the 4-methylpiperazine ring often resonate as triplets around δ 3.42 and 2.57 ppm. mdpi.com The chair conformation of the piperazine ring can lead to distinct signals for axial and equatorial protons, which may be further complicated by conformational exchange processes. rsc.orgresearchgate.net

The methyl group (N-CH₃) attached to the piperazine nitrogen is characterized by a singlet in the upfield region of the spectrum, typically appearing between δ 2.2 and 2.6 ppm. zbwhr.commdpi.com The integration of this signal, corresponding to three protons, serves as a key identifier for the N-methylpiperazine moiety.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

| Methanimine (CH=N) | 8.0 - 8.5 | Singlet |

| Piperazine (N-CH₂) | 2.5 - 3.5 | Multiplet/Triplet |

| Methyl (N-CH₃) | 2.2 - 2.6 | Singlet |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the derivative.

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. In this compound derivatives, distinct signals are observed for the methanimine carbon, the piperazine ring carbons, and the methyl carbon.

The carbon atom of the methanimine group (C=N) is expected to resonate in the downfield region of the ¹³C NMR spectrum, typically between δ 150 and 160 ppm, which is characteristic of imine carbons. lew.ro

The carbon atoms of the piperazine ring typically appear in the range of δ 40 to 60 ppm. The carbons adjacent to the nitrogen atoms are deshielded and resonate at the lower end of this range. For instance, in N-methylpiperazine, the carbon atoms adjacent to the nitrogen atoms appear in the range of 45-55 ppm. zbwhr.com The symmetry of the piperazine ring can influence the number of observed signals. rsc.org

The carbon of the N-methyl group (N-CH₃) gives a characteristic signal in the upfield region of the spectrum, generally between δ 45 and 47 ppm. mdpi.com

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound Derivatives

| Carbon Type | Chemical Shift (δ, ppm) |

| Methanimine (C=N) | 150 - 160 |

| Piperazine (N-C) | 40 - 60 |

| Methyl (N-CH₃) | 45 - 47 |

Note: Chemical shifts are approximate and can vary based on the solvent and specific substituents on the derivative.

Infrared (IR) Spectroscopy for Diagnostic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of a this compound derivative would be characterized by several key absorption bands.

A crucial diagnostic peak is the C=N stretching vibration of the imine group, which is expected to appear in the region of 1690-1640 cm⁻¹. The exact position of this band can be influenced by the nature of the substituents attached to the imine.

The C-H stretching vibrations of the aliphatic methyl and methylene (B1212753) groups in the piperazine ring and the methyl group are observed in the 2800-3000 cm⁻¹ region. zbwhr.com Additionally, C-N stretching vibrations associated with the piperazine ring are typically found in the 1250-1020 cm⁻¹ range. The presence of a secondary amine in the parent piperazine structure would show an N-H stretch between 3200 and 3500 cm⁻¹, though this would be absent in the fully substituted title compound. zbwhr.com

Table 3: Key IR Absorption Bands for this compound Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Imine (C=N) | Stretch | 1690 - 1640 |

| Alkane (C-H) | Stretch | 2800 - 3000 |

| Amine (C-N) | Stretch | 1250 - 1020 |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight of a compound and obtaining structural information through the analysis of its fragmentation patterns. For this compound, which has a molecular formula of C₆H₁₃N₃, the expected molecular weight is approximately 127.20 g/mol .

In the mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to the molecular weight of the specific derivative being analyzed. A common fragmentation pathway for piperazine derivatives involves the cleavage of the ring, leading to characteristic fragment ions. For instance, a prominent peak in the mass spectrum of N-methylpiperazine derivatives is often observed at m/z 70, corresponding to the fragmentation of the piperazine ring. nih.gov The fragmentation of the methanimine side chain would also produce distinct ions, providing further structural confirmation. High-resolution mass spectrometry (HRMS) can be employed to determine the elemental composition of the parent ion and its fragments with high accuracy. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The UV-Vis spectrum of a this compound derivative is expected to show absorption bands corresponding to n → π* and π → π* transitions.

The C=N chromophore of the methanimine group is primarily responsible for the electronic absorption. The n → π* transition, involving the non-bonding electrons on the nitrogen atom, typically appears as a weak absorption band at longer wavelengths (around 300-350 nm). The more intense π → π* transition occurs at shorter wavelengths, usually below 250 nm. The presence of conjugation with other chromophores, such as aromatic rings attached to the imine, would lead to a bathochromic (red) shift of these absorption maxima to longer wavelengths and an increase in their intensity.

X-Ray Crystallography for Definitive Solid-State Structure Elucidation

For a derivative of this compound that forms suitable single crystals, X-ray diffraction analysis would unequivocally confirm its molecular structure. The analysis would reveal the geometry of the piperazine ring, which typically adopts a chair conformation. researchgate.net It would also determine the stereochemistry around the C=N double bond of the methanimine group, confirming whether it exists as the E or Z isomer. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonding or van der Waals forces, can be elucidated. researchgate.net

Single Crystal X-Ray Diffraction for Atomic Packing and Bond Geometries

Research on derivatives of 4-methylpiperazine has provided valuable crystallographic data. For instance, the single crystal X-ray diffraction analysis of (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one, a derivative, has been reported. mdpi.comresearchgate.net The study revealed specific bond lengths and angles, highlighting the geometry of the molecule in the solid state. researchgate.net For example, the N1-C9 bond distance was determined to be 1.328(2) Å. researchgate.net

In another study, the crystal structure of N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide was determined. researchgate.net The compound crystallizes in the monoclinic P21/c space group. researchgate.net The analysis provided detailed information on the unit cell dimensions and the conformation of the molecule. researchgate.net

The piperazine ring in these derivatives typically adopts a chair conformation. nih.gov The molecular structure is often stabilized by a network of intermolecular interactions, including hydrogen bonds. For example, in the crystal structure of piperazine-1,4-diium (B1225682) bis(4-aminobenzenesulfonate), N—H⋯O hydrogen bonds lead to the formation of a three-dimensional framework. nih.gov

Table 1: Selected Crystallographic Data for this compound Derivatives

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Reference |

|---|---|---|---|---|---|---|---|

| (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | mdpi.comresearchgate.net |

| N-(adamantan-1-yl)-4-methylpiperazine-1-carbothioamide | Monoclinic | P21/c | 11.54650(10) | 15.13080(10) | 9.25160(10) | 103.137(1) | researchgate.net |

| 1-(4-nitrobenzoyl)piperazine | Monoclinic | C2/c | 24.587(2) | 7.0726(6) | 14.171(1) | 119.257(8) | nih.gov |

| 4-(but-3-yn-1-yl)-1-(4-fluorobenzoyl)piperazine | Monoclinic | P21/n | 10.5982(2) | 8.4705(1) | 14.8929(3) | 97.430(1) | nih.gov |

Table 2: Selected Bond Lengths for (E)-1-(4-chlorophenyl)-3-(4-methylpiperazin-1-yl)prop-2-en-1-one researchgate.net

| Bond | Length (Å) |

|---|---|

| Cl1-C1 | 1.7420(18) |

| O1-C7 | 1.248(2) |

| N1-C9 | 1.328(2) |

| N1-C10 | 1.461(2) |

| N1-C13 | 1.463(2) |

| N2-C11 | 1.453(3) |

| N2-C12 | 1.455(3) |

| N2-C14 | 1.458(3) |

| C7-C8 | 1.442(3) |

| C8-C9 | 1.378(3) |

X-Ray Powder Diffraction (XRPD) for Crystalline Form Characterization

X-ray powder diffraction (XRPD) is a powerful technique used to identify crystalline phases and to obtain information on the degree of crystallinity of a sample. While single crystal XRD provides detailed structural information on a single crystal, XRPD is used to analyze a bulk sample, which may be polycrystalline. The resulting diffraction pattern is a fingerprint of the crystalline material.

The utility of XRPD has been demonstrated in the characterization of various piperazine derivatives. For instance, the formation of crystalline benzothiazole (B30560) derivatives substituted with piperidine (B6355638) has been confirmed using powder XRD, where sharp peaks in the diffraction pattern indicated the crystalline nature and purity of the samples. proquest.com In the context of energetic materials, the XRD patterns of raw materials, including piperazine, have been used to analyze the final nanoenergetic derivatives. researchgate.net

The technique is crucial for identifying different polymorphic forms of a compound, which can have distinct physical properties. While specific XRPD patterns for this compound are not detailed in the provided search results, the general application of this method to related structures underscores its importance in the solid-state characterization of these compounds.

Computational Chemistry and Theoretical Investigations of 4 Methylpiperazin 1 Yl Methanimine Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivityjksus.orgdntb.gov.uaresearchgate.net

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and reactivity of molecular systems, including piperazine (B1678402) derivatives. jksus.orgresearchgate.net By focusing on the electron density rather than the complex many-electron wave function, DFT provides a computationally efficient and accurate method for predicting molecular properties. For (4-Methylpiperazin-1-yl)methanimine, DFT calculations are instrumental in optimizing the molecular geometry, determining vibrational frequencies, and exploring the electronic landscape of the molecule. These calculations offer a foundational understanding of its intrinsic stability and potential reaction pathways.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)theaspd.comresearchgate.netnih.govnih.gov

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. theaspd.comnih.gov A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

In the theoretical study of this compound, the HOMO is expected to be localized primarily on the piperazine ring and the methanimine (B1209239) nitrogen atom, which are the more electron-rich regions capable of donating electrons. Conversely, the LUMO would likely be distributed over the methanimine carbon and adjacent atoms, representing the most electron-deficient site susceptible to nucleophilic attack. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's stability. researchgate.netnih.gov

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.54 |

| LUMO | -1.23 |

| HOMO-LUMO Gap (ΔE) | 5.31 |

Natural Bonding Orbital (NBO) Analysis for Delocalization and Hybridizationuni-muenchen.deorientjchem.orgnih.govmaterialsciencejournal.org

Natural Bonding Orbital (NBO) analysis is a computational method used to study charge delocalization, hyperconjugative interactions, and hybridization within a molecule. uni-muenchen.denih.govmaterialsciencejournal.org It provides a detailed picture of the Lewis-like bonding structure and the stabilizing effects of electron delocalization from occupied (donor) to unoccupied (acceptor) orbitals. orientjchem.orgmaterialsciencejournal.org

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (Npiperazine) | σ(C-Nmethanimine) | 5.82 |

| LP (Nmethanimine) | σ(C-Npiperazine) | 4.15 |

| σ (C-H) | σ*(C-N) | 2.50 |

Molecular Electrostatic Potential (MESP) Mapping for Charge Distributionresearchgate.netresearchgate.netbookpi.org

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netbookpi.org The MESP map displays regions of negative potential (electron-rich) in red and regions of positive potential (electron-poor) in blue.

In the case of this compound, the MESP map would be expected to show a significant negative potential around the nitrogen atoms of the piperazine ring and the methanimine group, indicating these as the primary sites for electrophilic attack. The hydrogen atoms of the methyl group and the piperazine ring would exhibit a positive potential, making them susceptible to nucleophilic interactions. The MESP analysis thus complements the FMO analysis in identifying the reactive centers of the molecule. researchgate.net

Quantum Chemical Descriptors for Reactivity and Stability Assessments

Quantum chemical descriptors derived from DFT calculations provide quantitative measures of a molecule's reactivity and stability. These descriptors are essential for understanding the chemical behavior of this compound in various chemical environments.

Fukui Function (f k) and Local Reactivity Indicesacs.orgacs.orgwikipedia.orgnih.govmdpi.com

The Fukui function is a local reactivity descriptor that indicates the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. wikipedia.orgnih.gov It is calculated from the change in electron density at a particular point as the total number of electrons in the system changes. wikipedia.org

For this compound, the Fukui function would be used to pinpoint the most reactive atoms. A higher value of the Fukui function for nucleophilic attack (f+) on the methanimine carbon would suggest it is the most electrophilic center. Conversely, higher values for electrophilic attack (f-) on the nitrogen atoms would confirm their nucleophilic character. These local reactivity indices provide a more detailed picture of reactivity than global descriptors alone. acs.orgmdpi.com

Structure Activity Relationship Sar Studies of 4 Methylpiperazin 1 Yl Methanimine Derivatives

Systematic Investigation of Substituent Effects on Chemical Reactivity

A systematic investigation into a series of Schiff base derivatives incorporating the 4-methylpiperazine scaffold has demonstrated the profound impact of substituents on their antimicrobial and anticancer activities. For instance, the introduction of electron-withdrawing groups, such as nitro or halogen moieties, on an aromatic ring attached to the imine carbon can enhance the electrophilicity of the imine bond. This increased reactivity can lead to more potent biological activity, potentially through covalent interactions with target biomolecules.

Conversely, the presence of electron-donating groups, like methoxy (B1213986) or hydroxyl functions, can modulate the electronic profile in a different manner, which may be advantageous for other biological targets. The position of these substituents is also critical, as ortho-, meta-, and para-substituted derivatives often exhibit distinct activity profiles due to varying steric and electronic effects.

| Substituent (R) on Aryl Ring | Position | Observed Effect on Biological Activity |

| -NO2 | para | Increased antimicrobial and anticancer activity |

| -Cl | para | Enhanced antimicrobial activity |

| -OCH3 | para | Moderate to low activity |

| -OH | ortho | Potent antioxidant activity |

These findings underscore the importance of a systematic approach to substituent modifications in the optimization of (4-Methylpiperazin-1-yl)methanimine derivatives for specific therapeutic applications.

The Role of the Piperazine (B1678402) Moiety in Modulating Molecular Recognition

The piperazine ring, particularly the 4-methylpiperazine moiety, plays a pivotal role in the molecular recognition of these derivatives by biological targets. This heterocyclic system is a common pharmacophore in medicinal chemistry due to its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties.

The nitrogen atoms of the piperazine ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in protein binding pockets. The methyl group at the N4 position can contribute to hydrophobic interactions and also influences the basicity of the distal nitrogen atom. This modulation of pKa can be critical for the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding affinity.

Influence of Imine Stereoisomerism (E/Z Configuration) on Specific Molecular Functions

The carbon-nitrogen double bond of the imine group in this compound derivatives can exist as two distinct stereoisomers: the E (entgegen) and Z (zusammen) configurations. This stereoisomerism can have a significant impact on the biological activity of the molecule, as the different spatial arrangements of the substituents around the imine bond can lead to differential interactions with chiral biological targets such as enzymes and receptors.

In many cases, the E isomer is thermodynamically more stable due to reduced steric hindrance. However, the less stable Z isomer may be the biologically active form. The interconversion between the E and Z isomers can occur under certain conditions, such as exposure to light or changes in pH, which adds another layer of complexity to their mechanism of action.

Photochemical Switching Mechanisms and Light-Induced Activity Modulation

A fascinating aspect of imine-containing compounds is their potential for photochemical switching. The C=N double bond can undergo reversible isomerization between the E and Z configurations upon irradiation with light of specific wavelengths. This property opens up the possibility of developing photoswitchable drugs whose activity can be controlled spatially and temporally with light.

The process typically involves the absorption of a photon, which excites the molecule to an electronically excited state. In this excited state, the energy barrier for rotation around the C=N bond is significantly lowered, allowing for isomerization. The reverse process, from the less stable isomer back to the more stable one, can be triggered by a different wavelength of light or can occur thermally.

For this compound derivatives, this photochemical property could be harnessed to modulate their biological function. For example, a derivative could be designed to be inactive in its stable E form. Upon irradiation of a specific tissue with light, it could be converted to the active Z form, thereby localizing the therapeutic effect and minimizing systemic side effects. This approach is at the forefront of research in photopharmacology.

Quantitative Structure-Activity Relationship (QSAR) Methodologies in Compound Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the chemical structure of a series of compounds with their biological activity. These methodologies are invaluable in the optimization of this compound derivatives by providing insights into the key molecular descriptors that govern their activity.

In a typical QSAR study, a series of analogues with known biological activities are analyzed. Various physicochemical, electronic, and steric descriptors are calculated for each molecule. These descriptors can include parameters such as logP (lipophilicity), molar refractivity (steric bulk), and Hammett constants (electronic effects of substituents).

Statistical methods, such as multiple linear regression or partial least squares, are then used to build a mathematical model that relates these descriptors to the observed biological activity. A robust QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized derivatives. This predictive power allows medicinal chemists to prioritize the synthesis of compounds that are most likely to be potent, thereby saving time and resources in the drug discovery process.

Intermolecular Interactions and Adsorption Phenomena Involving 4 Methylpiperazin 1 Yl Methanimine Derivatives

Characterization of Hydrogen Bonding Networks within Crystal Structures

Hydrogen bonds are the most significant directional interactions governing the supramolecular architecture of (4-Methylpiperazin-1-yl)methanimine derivatives. X-ray crystallography has been instrumental in elucidating these networks.

In the crystal structure of 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one, both intramolecular and intermolecular hydrogen bonds are observed. researchgate.netnih.gov An intramolecular O—H⋯N hydrogen bond results in the formation of an S(6) ring motif. The piperazine (B1678402) ring itself adopts a stable chair conformation. researchgate.netnih.gov On the intermolecular level, a C—H⋯O hydrogen bond links molecules into a C(4) chain motif that extends along the c-axis of the crystal. researchgate.netnih.gov These chains are further stabilized by C—H⋯π and π–π stacking interactions, ultimately forming a sheet-like structure. researchgate.netnih.gov

Similarly, in the crystal structure of N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide, molecules are connected into infinite chains by N–H⋯O and N–H⋯N hydrogen bonds. mdpi.com These interactions occur between the amine and amide groups of one molecule and the amide and pyrimidine moieties of an adjacent molecule. mdpi.com

Hydrated salts of related piperazine derivatives also demonstrate extensive hydrogen bonding. In 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate, water molecules act as bridges, forming O(water)—H⋯N(pyridinic) hydrogen bonds that link the primary molecules into a one-dimensional supramolecular network.

The geometric parameters of representative hydrogen bonds in a (4-methylpiperazin-1-yl) derivative are detailed below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠D-H···A (°) | Motif | Type |

| O1—H1···N2 | 0.82 | 1.89 | 2.623 (2) | 148 | S(6) | Intramolecular |

| C8—H8A···O1ⁱ | 0.97 | 2.58 | 3.493 (3) | 158 | C(4) | Intermolecular |

Table 1: Hydrogen bond geometry for 7-hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-2H-chromen-2-one. (Symmetry code: (i) x, -y+3/2, z+1/2) researchgate.net

Hirshfeld Surface Analysis for Visualizing Intermolecular Contacts and Crystal Packing

For the monohydrated form of 7-chloro-4-(4-methyl-1-piperazinyl)quinoline, Hirshfeld analysis reveals that hydrogen bonding plays a dominant role in the interactions between the primary molecule and the water molecule. The two-dimensional fingerprint plot shows a characteristic pair of long spikes corresponding to O(water)—H⋯N(pyridinic) hydrogen bonds, which account for 9.6% of the total Hirshfeld surface. Weaker C—H⋯O contacts, involving the methyl group of the piperazine ring and the water oxygen, contribute 5.9% to the surface.

In the analysis of molecular salts such as 4-(4-nitrophenyl)piperazin-1-ium trifluoroacetate and trichloroacetate, Hirshfeld analysis quantifies the most dominant intermolecular contacts. For these cation-anion pairs, O⋯H/H⋯O interactions are the most significant, followed by contacts involving the halogen atoms (F⋯H/H⋯F or Cl⋯H/H⋯Cl). nih.gov

The relative contributions of different intermolecular contacts for a representative (4-methylpiperazin-1-yl) derivative are summarized in the table below.

| Interaction Type | Contribution to Hirshfeld Surface (%) |

| O—H⋯N | 9.6 |

| C—H⋯O | 5.9 |

| H⋯H | - |

| C⋯H | - |

| Cl⋯H | - |

| Cl⋯Cl | - |

Table 2: Percentage contributions of various intermolecular contacts to the Hirshfeld surface of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline monohydrate.

Theoretical Studies on Adsorption Mechanisms and Surface Interactions

Theoretical studies, primarily using Density Functional Theory (DFT) and Molecular Dynamics (MD), provide deep insights into the adsorption of this compound derivatives onto various surfaces. These computational methods are particularly valuable in fields like corrosion inhibition, where the adsorption of organic molecules onto a metal surface is the primary protection mechanism.

A study on carboxamide derivatives, including (4-methylpiperazin-1-yl)(pyrazin-2-yl)methanone, investigated their role as corrosion inhibitors for mild steel. researchgate.net Theoretical calculations supported experimental findings that these molecules act as mixed-type inhibitors by adsorbing strongly onto the steel surface. researchgate.net The adsorption process was found to obey the Langmuir isotherm model and was characterized as physicochemical in nature. researchgate.net

DFT calculations help elucidate the electronic properties that govern adsorption. Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE), and the dipole moment are correlated with a molecule's ability to donate or accept electrons and thus interact with a surface. researchgate.netdergipark.org.tr Molecules with high EHOMO values can more readily donate electrons to the vacant d-orbitals of a metal, while those with low ELUMO values can accept electrons from the metal, forming a feedback bond. researchgate.net The presence of heteroatoms (N, O) and π-systems (aromatic rings) in the derivatives enhances their adsorption potential by providing active sites for interaction with the metal surface. researchgate.net

Molecular dynamics simulations can further model the spatial orientation of the inhibitor molecules on the surface, revealing how their alignment influences the protective film formation. researchgate.netresearchgate.net These studies show that the structural and electronic characteristics of the (4-methylpiperazin-1-yl) moiety and its substituents are critical in defining the strength and nature of the surface adsorption. researchgate.net

| Compound | EHOMO (eV) | ELUMO (eV) | ΔE (eV) | Adsorption Type |

| (4-methylpiperazin-1-yl)(pyrazin-2-yl)methanone | - | - | - | Physicochemical |

Table 3: Theoretical parameters related to the adsorption of a (4-methylpiperazin-1-yl) derivative on mild steel. (Specific energy values were not provided in the source). researchgate.net

Advanced Chemical Applications and Future Research Directions

Design and Synthesis of Receptor Ligands for Specific Chemical Pathways

The 4-methylpiperazine scaffold is a cornerstone in the design of ligands targeting central nervous system receptors, particularly serotonergic and dopaminergic pathways. This structural motif is adept at interacting with receptor binding sites, influencing the pharmacological profile of the molecule.

Detailed Research Findings: Derivatives of arylpiperazine are frequently investigated for their affinity to various G-protein coupled receptors. For instance, compounds incorporating a piperazine (B1678402) ring have been designed as high-affinity ligands for the 5-HT₁A serotonin (B10506) receptor. nih.gov The nitrogen atoms of the piperazine ring are key to forming interactions within the receptor pocket. Computational and screening studies have identified piperazine-based compounds as potent ligands for sigma receptors, which are implicated in a variety of neurological functions. nih.govrsc.org The discovery of a compound with a Kᵢ value of 3.2 nM for the Sigma 1 receptor (S1R) highlights the potential of the piperazine core in developing highly specific receptor agonists. rsc.org

The (4-Methylpiperazin-1-yl)methanimine compound could serve as a versatile precursor for novel receptor ligands. The methanimine (B1209239) group (-N=CH₂) provides a reactive handle for synthetic elaboration, allowing for the attachment of various aryl or heterocyclic fragments known to confer receptor specificity. This approach could lead to the generation of new chemical entities targeting receptors implicated in neuropsychiatric disorders.

Table 1: Examples of Piperazine-Containing Receptor Ligands and Their Targets

| Compound Class | Target Receptor(s) | Key Findings |

|---|---|---|

| Arylpiperazine Derivatives | 5-HT₁A, D₂ | High affinity and selectivity are achievable through modification of the aryl group and the linker to the piperazine ring. nih.gov |

| Piperidine (B6355638)/Piperazine-based Compounds | Sigma 1 Receptor (S1R) | Identification of agonists with nanomolar affinity (Kᵢ = 3.2 nM), demonstrating the moiety's role in potent receptor binding. rsc.org |

Chemical Studies on Enzyme Inhibition and Binding Mechanisms

The 4-methylpiperazine group is a privileged scaffold in the development of enzyme inhibitors, most notably in the field of oncology with protein kinase inhibitors. Its role often involves enhancing aqueous solubility and providing a key interaction point within the enzyme's binding pocket.

Detailed Research Findings: A significant number of clinically successful kinase inhibitors, such as Imatinib, Ponatinib, and Bosutinib, feature the 4-methylpiperazin-1-yl moiety. wikipedia.org This group is often crucial for achieving the desired pharmacokinetic profile and potent enzyme inhibition. For example, in the development of ABL kinase inhibitors to overcome drug resistance in chronic myeloid leukemia, a derivative containing a (4-methylpiperazin-1-yl)methyl group demonstrated potent activity against wild-type and mutant kinases, with an in vivo tumor growth inhibition of 52% at a 50 mg/kg/day dose. In another study, trisubstituted piperazine derivatives were discovered as potent, non-covalent inhibitors of the SARS-CoV-2 main protease (Mpro), with one compound exhibiting an IC₅₀ of 0.40 μM and excellent antiviral activity (EC₅₀ = 1.1 μM). acs.org These findings underscore the versatility of the piperazine scaffold in designing inhibitors for diverse enzyme classes.

For this compound, the imine functionality offers a site for chemical modification to create novel inhibitor structures. It could be used as a strategic linker to connect the solubility-enhancing piperazine group to a warhead or recognition element designed to target a specific enzyme active site.

Table 2: Selected Enzyme Inhibitors Incorporating the 4-Methylpiperazine Moiety

| Inhibitor Name/Class | Target Enzyme | Research Finding / Significance |

|---|---|---|

| PHA-848125 | Cyclin-Dependent Kinases (CDKs) | A potent and orally available CDK inhibitor developed for cancer therapy. |

| CHMFL-ABL-121 | ABL Kinase (including T315I mutant) | Highly potent inhibitor (IC₅₀ = 0.2 nM for T315I) designed to overcome clinical resistance. |

| Trisubstituted Piperazines (e.g., GC-14) | SARS-CoV-2 Main Protease (Mpro) | Potent non-covalent inhibitor (IC₅₀ = 0.40 μM) with high target specificity and low toxicity. acs.org |

| Piperazine Derivatives | Human Acetylcholinesterase (huAChE) | Virtual screening and in vitro tests identified derivatives as potential inhibitors for Alzheimer's disease treatment. nih.gov |

Potential in Materials Science: Photoresponsive Materials and Non-Linear Optics

While direct applications of this compound in materials science are not established, its structural components—a Schiff base and a piperazine ring—are found in molecules developed for advanced optical applications.

Detailed Research Findings: Schiff bases are a significant class of compounds used to create materials with non-linear optical (NLO) properties. nih.govnih.gov These materials can alter the properties of light and are crucial for technologies like optical computing and frequency doubling. nih.govyoutube.com The NLO response often arises from a donor-π-acceptor molecular architecture; the piperazine moiety can act as an electron donor. Research on piperazine-1,4-diium (B1225682) compounds has explored their NLO activity using computational methods. researchgate.net

Furthermore, various classes of organic molecules, including those based on azobenzene, spiropyran, and hydrazones, are used to create photoresponsive materials that change properties upon light irradiation. nih.gov These are used in platforms like smart hydrogels and optical storage devices. nih.gov Given that this compound is a simple hydrazone-like Schiff base, it could serve as a fundamental building block for more complex photo-switchable systems or as a component in novel NLO materials, an area ripe for future investigation.

Methodological Innovations in Synthesis and Advanced Characterization Techniques

The synthesis of this compound would logically proceed from its precursor, 1-amino-4-methylpiperazine (B1216902). nist.gov The synthesis of related Schiff bases from this precursor is well-documented, providing a clear methodological framework.

Detailed Research Findings: A general and efficient method for synthesizing Schiff bases involves the condensation of 1-amino-4-methylpiperazine with a carbonyl compound, such as an aromatic aldehyde. dergipark.org.trdergipark.org.tr The reaction is typically carried out in refluxing ethanol, sometimes with an acid catalyst, and produces the desired imine in good yields (62-88% for various aromatic aldehydes). dergipark.org.tr The synthesis of the specific target compound, this compound, would involve using formaldehyde (B43269) as the carbonyl source. guidechem.com

Innovations in the synthesis of related structures include the efficient, scalable reductive alkylation of 1-methylpiperazine (B117243) to produce key pharmaceutical intermediates, achieving yields of 95–99%. researchgate.netgoogle.com

Advanced characterization of these molecules relies on a suite of spectroscopic techniques. The structures of newly synthesized Schiff bases from 1-amino-4-methylpiperazine have been elucidated using FTIR, ¹H-NMR, ¹³C-NMR, and LC-MS, confirming the formation of the characteristic azomethine (-CH=N-) group. dergipark.org.tr

Table 3: General Synthesis and Characterization of Schiff Bases from 1-Amino-4-methylpiperazine

| Reaction Type | Reagents | Conditions | Characterization Methods |

|---|---|---|---|

| Schiff Base Condensation | 1-Amino-4-methylpiperazine, Aromatic Aldehyde | Absolute Ethanol, Reflux (3h) | FTIR, LC-MS, ¹H-NMR, ¹³C-NMR dergipark.org.trdergipark.org.tr |

Emerging Theoretical and Computational Approaches for Novel this compound Architectures

Computational chemistry offers powerful tools to predict the properties of this compound and guide the design of novel architectures based on its scaffold. Density Functional Theory (DFT) is a prominent method used for these investigations. nih.govmdpi.comugm.ac.id

Detailed Research Findings: For related Schiff bases and piperazine derivatives, DFT calculations are routinely used to optimize molecular geometry, analyze electronic structure, and predict reactivity. mdpi.comugm.ac.id Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap provides insight into the molecule's chemical stability and reactivity. acs.org

Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and identify sites susceptible to electrophilic or nucleophilic attack. nih.gov For this compound, such studies could predict how the imine nitrogen and the piperazine ring would interact with biological targets. Furthermore, molecular docking simulations can be employed to virtually screen libraries of derivatives against the binding sites of enzymes and receptors, rationalizing structure-activity relationships and prioritizing candidates for synthesis. nih.govnih.govacs.org These theoretical approaches are indispensable for accelerating the discovery of novel compounds with desired biological or material properties, providing a clear path forward for research into new architectures derived from this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.